molecular formula C13H18O4 B4965332 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol

3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol

Cat. No.: B4965332
M. Wt: 238.28 g/mol
InChI Key: WSGHOKIAHKGCPG-UHFFFAOYSA-N
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Description

3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol is a derivative of eugenol, a naturally occurring phenolic compound found in essential oils such as clove oil. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structure of this compound includes an allyl group, a methoxy group, and a phenoxy group attached to a propanediol backbone, making it a versatile molecule for various chemical transformations and applications.

Properties

IUPAC Name

3-(2-methoxy-4-prop-2-enylphenoxy)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-10-5-6-12(13(7-10)16-2)17-9-11(15)8-14/h3,5-7,11,14-15H,1,4,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHOKIAHKGCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol typically involves the reaction of eugenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or ethanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Epoxide: Formed from the oxidation of the allyl group.

    Aldehyde: Formed from further oxidation of the epoxide.

    Hydroxylated Derivatives: Formed from the reduction of the methoxy group.

Scientific Research Applications

Mechanism of Action

The biological activities of 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol are primarily attributed to its ability to interact with cellular membranes and proteins. The compound can disrupt microbial cell walls, leading to cell lysis. Its antioxidant activity is due to the scavenging of free radicals and the inhibition of oxidative stress pathways . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol is unique due to its dual functionality as both an antimicrobial and antioxidant agent. Its structural features allow for diverse chemical modifications, making it a valuable compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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